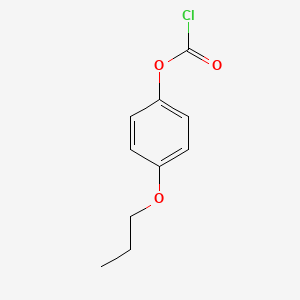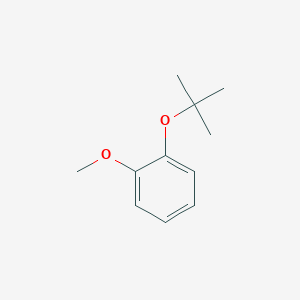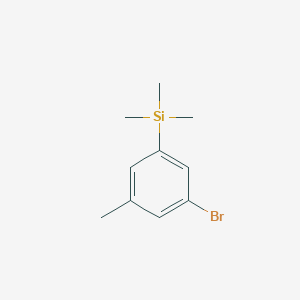
(3-Bromo-5-methylphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi. It is a derivative of trimethylsilane, where the phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)trimethylsilane typically involves the bromination of 5-methylphenyltrimethylsilane. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases (e.g., potassium carbonate).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted phenyltrimethylsilanes.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: 5-Methylphenyltrimethylsilane.
Scientific Research Applications
Chemistry: (3-Bromo-5-methylphenyl)trimethylsilane is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of biaryl compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of new drugs and therapeutic agents.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of new drugs, particularly those targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the 3-position is highly reactive and can be easily substituted by nucleophiles. The trimethylsilyl group provides stability to the molecule and facilitates its participation in cross-coupling reactions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the phenyl ring.
Comparison with Similar Compounds
(3-Bromophenyl)trimethylsilane: Similar structure but lacks the methyl group at the 5-position.
(3-Bromo-5-methoxyphenyl)trimethylsilane: Similar structure but has a methoxy group instead of a methyl group.
(3-Bromo-4-methylphenyl)trimethylsilane: Similar structure but the methyl group is at the 4-position.
Uniqueness: (3-Bromo-5-methylphenyl)trimethylsilane is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern influences its reactivity and makes it suitable for specific synthetic applications. The presence of the trimethylsilyl group enhances its stability and reactivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C10H15BrSi |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(3-bromo-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15BrSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
HNSSADBVEDYJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
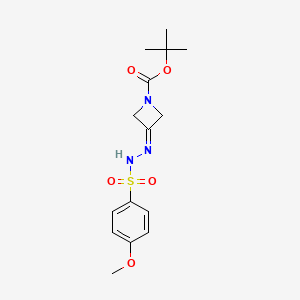
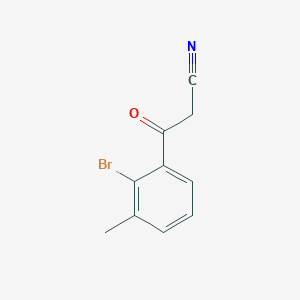

![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)


![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
